molecular formula C26H29ClN2 B10796881 CXCR4 antagonist 22

CXCR4 antagonist 22

Cat. No.: B10796881
M. Wt: 405.0 g/mol
InChI Key: XBEBHNXBLIDZDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CXCR4 antagonist 22 is a synthetic organic compound identified as one of the most efficient agents from a structure-based virtual screening and structure-activity relationship (SAR) optimization study aimed at discovering novel CXCR4 antagonists . As a potent and selective inhibitor of the CXCR4 chemokine receptor, it serves as a critical research tool for investigating the CXCL12/CXCR4 biological axis, a key signaling pathway implicated in various diseases . The CXCR4 receptor is a well-validated target in oncology and immunology. Its signaling is involved in cell migration, proliferation, and survival. In cancer research, the CXCL12/CXCR4 axis plays a significant role in tumor metastasis, angiogenesis, and the tumor microenvironment . Furthermore, CXCR4 functions as a coreceptor for T-tropic strains of human immunodeficiency virus type 1 (HIV-1), facilitating viral entry into host cells, which makes it a valuable target for antiviral research . The compound has a molecular weight of 404.2 g/mol and an XLogP of 6.4 . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C26H29ClN2

Molecular Weight

405.0 g/mol

IUPAC Name

1-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]-N-[(3-phenylphenyl)methyl]methanamine

InChI

InChI=1S/C26H29ClN2/c27-26-12-5-4-10-25(26)20-29-15-13-21(14-16-29)18-28-19-22-7-6-11-24(17-22)23-8-2-1-3-9-23/h1-12,17,21,28H,13-16,18-20H2

InChI Key

XBEBHNXBLIDZDS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CNCC2=CC(=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CXCR4 antagonist 22 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic route can vary, but common steps include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

CXCR4 antagonist 22 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

HIV/AIDS Treatment

Recent studies have highlighted the potential of CXCR4 antagonist 22 in treating HIV infections. It has demonstrated efficacy against CXCR4-tropic strains of HIV, which are associated with advanced disease stages. For instance:

  • Case Study : A clinical trial involving patients with resistant HIV strains showed that administration of this compound led to a significant reduction in viral load (Zirafi et al.) .

Oncology

This compound has shown promise in cancer therapy by inhibiting tumor growth and metastasis:

  • In vitro Studies : Cell lines treated with this compound exhibited reduced migration and invasion capabilities compared to untreated controls.
  • Animal Models : In murine models of breast cancer, treatment with this compound resulted in decreased tumor size and improved survival rates (Zirafi et al.) .

Stem Cell Mobilization

This compound has been investigated for its role in mobilizing hematopoietic stem cells for transplantation:

  • Clinical Application : The compound has been used to enhance stem cell mobilization in patients undergoing chemotherapy, facilitating better outcomes in stem cell transplantation (Zirafi et al.) .

Comparative Analysis of CXCR4 Antagonists

The following table summarizes key properties and applications of various CXCR4 antagonists, including this compound:

Compound NameMechanism of ActionPrimary ApplicationReference
This compoundBlocks SDF-1 binding to CXCR4HIV treatment, oncologyZirafi et al.
TIQ-15Allosteric inhibition of CXCR4HIV treatmentPMC11349218
Plerixafor (AMD3100)Non-selective CXCR4 inhibitionStem cell mobilizationPMC10987480

Mechanism of Action

CXCR4 antagonist 22 exerts its effects by binding to the CXCR4 receptor and preventing its activation by its natural ligand, CXC chemokine ligand 12 (CXCL12). This inhibition blocks downstream signaling pathways, including the activation of G protein-coupled receptors, which are involved in cell migration, survival, and proliferation. By disrupting these pathways, this compound can inhibit processes such as cancer cell metastasis and immune cell trafficking .

Comparison with Similar Compounds

Structural and Pharmacological Profiles

CXCR4 Antagonist 22 (THIQ Series)

  • Structure: Features a tetrahydroisoquinoline scaffold with a 2-pyridyl substitution at the R position .
  • Binding Affinity : Moderate CXCR4 inhibition (Ca²⁺ flux IC₅₀ = 5751 nM) and reduced anti-HIV potency (10-fold decrease compared to lead compound 15) .
  • ADME Properties : Improved metabolic stability (88% liver microsomal stability) compared to earlier constrained scaffolds, but lower potency due to bulky substitutions .

AMD3100 (Plerixafor)

  • Structure : Bicyclam small molecule, the first FDA-approved CXCR4 antagonist .
  • Binding Affinity : High CXCR4 affinity (IC₅₀ = ~10–100 nM) but poor pharmacokinetics and toxicity with prolonged use .

POL5551

  • Structure: Peptide-based antagonist designed using Protein Epitope Mimetics technology .
  • Binding Affinity : Superior to AMD3100 in hematopoietic stem cell mobilization, with enhanced in vivo efficacy .

BPRCX807

  • Structure: Non-peptide small molecule with optimized pharmacokinetics .
  • Binding Affinity : Higher safety and potency than AMD3100, making it a promising candidate for solid tumors .

Compound 5a (Benzenesulfonamide Class)

  • Structure: Aryl sulfonamide with sub-nanomolar potency (IC₅₀ = 8.0 nM) .

Key Comparative Data

Compound Structural Class CXCR4 IC₅₀ (nM) Metabolic Stability Clinical Stage Key Advantages
This compound Tetrahydroisoquinoline 5751 (Ca²⁺ flux) 88% (LM) Preclinical Improved ADME, reduced off-target
AMD3100 Bicyclam 10–100 Low FDA-approved Proven efficacy in stem cell mobilization
POL5551 Peptide mimetic N/A High Preclinical Superior mobilization efficiency
BPRCX807 Non-peptide small molecule <50 High Preclinical Favorable PK/PD, low toxicity
Compound 5a Benzenesulfonamide 8.0 Moderate Preclinical Sub-nanomolar potency

Mechanistic and Functional Insights

  • Charge Interactions : Antagonist 22’s design incorporates substitutions to enhance interactions with CXCR4’s negatively charged residues (e.g., D97, D262). However, bulky groups (e.g., 2-pyridyl) reduce potency compared to smaller substituents like methyl groups (e.g., compound 20f, IC₅₀ = 71 nM) .
  • Assay Variability : Antagonist 22 shows a 10-fold decrease in HIV inhibition and a 100-fold drop in calcium flux blockade compared to lead compounds, emphasizing the impact of structural modifications on functional outcomes .
  • Cross-Class Comparisons: Benzenesulfonamides (e.g., 5a) achieve sub-nanomolar potency by mimicking key pharmacophores of peptide antagonists, whereas THIQ-based antagonists prioritize metabolic stability over ultra-high potency .

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for assessing CXCR4 antagonist efficacy in vitro?

  • Key Assays :

  • Calcium Flux Assays : Measure inhibition of CXCL12-induced cytosolic calcium mobilization (IC50 values, e.g., 0.02 nM for Compound 23 in ).
  • Chemotaxis Inhibition : Evaluate suppression of CXCR4/CXCL12-mediated cell migration using transwell assays (e.g., ).
  • Binding Affinity : Competitive binding assays with labeled CXCL12 or reference antagonists (e.g., AMD3100 in ).
    • Validation : Include positive controls (e.g., AMD3100) and cross-test against unrelated receptors (e.g., CCR5) to confirm specificity .

Q. How do CXCR4 antagonists modulate neutrophil trafficking, and what experimental models are appropriate?

  • Mechanism : CXCR4 antagonists disrupt the CXCR4/CXCL12 axis, reducing bone marrow retention of neutrophils. AMD3100 mobilizes neutrophils within hours in mice ( ).
  • Models :

  • Genetic Knockout : CXCR4-deficient murine hematopoietic cells show constitutive neutrophil mobilization ( ).
  • Pharmacological Blockade : AMD3100 administration in mice/humans rapidly increases circulating neutrophils ( ).
    • Key Metrics : Quantify blood neutrophil counts and bone marrow stromal CXCL12 expression .

Advanced Research Questions

Q. How can conflicting data on CXCR4 antagonist efficacy in different cancer models be resolved?

  • Case Analysis :

  • Prostate Cancer : Dual CXCR4/E-selectin antagonist GMI-1359 synergizes with docetaxel to reduce intraosseous growth ( ).
  • Hepatocellular Carcinoma : BPRCX807 (a selective CXCR4 antagonist) suppresses metastasis and reprograms tumor-associated macrophages ( ).
    • Resolution Strategies :
  • Tumor Microenvironment (TME) Profiling : Assess CXCL12 gradients, hypoxia, and stromal interactions (e.g., ).
  • Combination Therapies : Pair antagonists with immune checkpoint inhibitors or kinase inhibitors to address TME heterogeneity .

Q. What pharmacokinetic (PK) and pharmacodynamic (PD) challenges arise when developing CXCR4 antagonists for in vivo studies?

  • PK Challenges :

  • Metabolic Stability : Modifications to improve half-life (e.g., BPRCX807’s structural optimization in ).
  • Off-Target Effects : Screen for CYP isozyme/hERG inhibition (e.g., Compound 23 shows marginal CYP inhibition; ).
    • PD Considerations :
  • Imaging Validation : Use PET tracers like ⁶⁴Cu-T140-2D to track CXCR4 expression in tumors ( ).
  • Dose Optimization : Balance efficacy (e.g., IC50) with toxicity (e.g., liver/kidney accumulation in ) .

Q. How does dual antagonism of CXCR4 and other pathways (e.g., E-selectin) enhance therapeutic outcomes?

  • Mechanistic Synergy :

  • Dual CXCR4/E-Selectin Blockade : GMI-1359 outperforms single-target antagonists by reducing metastasis and enhancing chemotherapy sensitivity ( ).
    • Experimental Design :
  • Comparative Studies : Test single vs. dual antagonists in parallel (e.g., GMI-1359 vs. CTCE-9908 in ).
  • Immune Profiling : Quantify cytotoxic T-cell infiltration and macrophage polarization ( ) .

Methodological Best Practices

Q. What criteria should guide the selection of preclinical models for CXCR4 antagonist validation?

  • Model Types :

  • Xenografts : Use CXCR4-positive vs. negative tumors (e.g., ).
  • Genetic Models : CXCR4-knockout mice to study compensatory mechanisms ( ).
    • Endpoint Selection :
  • Primary Metrics : Tumor growth inhibition, metastasis reduction.
  • Secondary Metrics : Biomarker analysis (e.g., CXCL12 levels, immune cell infiltration) .

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?

  • Troubleshooting Steps :

Bioavailability Testing : Assess plasma stability and tissue penetration (e.g., BPRCX807’s oral bioavailability; ).

TME Modulation : Evaluate stromal cell contributions to drug resistance ( ).

Dose Escalation Studies : Adjust dosing schedules to match PK/PD profiles .

Data Interpretation and Reporting

Q. What statistical methods are critical for analyzing CXCR4 antagonist dose-response relationships?

  • Approaches :

  • Nonlinear Regression : Calculate IC50/EC50 using tools like GraphPad Prism.
  • Synergy Scoring : Apply the Chou-Talalay method for combination therapy analysis (e.g., GMI-1359 + docetaxel; ).
    • Reporting Standards : Include confidence intervals and replicate numbers (n ≥ 3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.